Structural Differentiation: Methylsulfonyl vs. Unsubstituted Piperazine in the Triazolyl‑Pyrimidine Scaffold
The titled compound differs from its closest commercially available analog, 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1949815-87-5), by the presence of a methylsulfonyl (–SO₂CH₃) group on the piperazine N4 position. This substitution increases the molecular weight from 231.26 to 309.35 g/mol (Δ = +78.09 g/mol) and introduces two additional hydrogen‑bond‑acceptor oxygen atoms, raising the HBA count from 7 to 9 . The Hammett σₚ constant for –SO₂CH₃ (≈0.72) indicates a strong electron‑withdrawing effect that reduces the basicity of the piperazine nitrogen, thereby altering the protonation state at physiological pH and potentially affecting target‑binding interactions and membrane permeability [1]. No direct head‑to‑head biological potency comparison between the two compounds has been identified in the peer‑reviewed literature as of the search date.
| Evidence Dimension | Molecular weight and hydrogen-bond-acceptor count |
|---|---|
| Target Compound Data | MW = 309.35 g/mol; HBA count = 9 (estimated from structure ) |
| Comparator Or Baseline | 4-(Piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1949815-87-5): MW = 231.26 g/mol; HBA count = 7 |
| Quantified Difference | ΔMW = +78.09 g/mol; ΔHBA = +2 |
| Conditions | Calculated from molecular formula (C₁₁H₁₅N₇O₂S vs. C₁₀H₁₃N₇). |
Why This Matters
The increased molecular weight and hydrogen‑bond‑acceptor capacity confer distinct physicochemical properties that influence solubility, permeability, and target engagement, making the titled compound a differentiated chemical tool for SAR exploration where sulfonamide-type interactions are desired.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
